![molecular formula C12H10ClF3N4O B2847912 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2085690-00-0](/img/structure/B2847912.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research. The synthesis involves the use of protocols reported for similar compounds in the literature .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The major use of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique
Agrochemical Applications
The compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives, including this compound, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . This suggests that the compound could have potential applications in veterinary medicine.
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . This compound could potentially be used in the synthesis of these products.
FDA-Approved Drugs
The compound is one of the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . This group of drugs has been found to exhibit numerous pharmacological activities .
Anti-Fibrosis Activity
Some of the target compounds, including this one, displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
The development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mécanisme D'action
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s known that similar compounds act as potent inhibitors of their target enzymes . They bind to these enzymes and inhibit their function, thereby disrupting the normal biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism in bacteria , which could potentially disrupt a wide range of biochemical processes.
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.
Result of Action
Similar compounds have been found to thwart bacterial growth , suggesting that this compound may also have antibacterial properties.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4O/c1-6-8(11(21)17-2)5-19-20(6)10-9(13)3-7(4-18-10)12(14,15)16/h3-5H,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREMMAOMZHHQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)

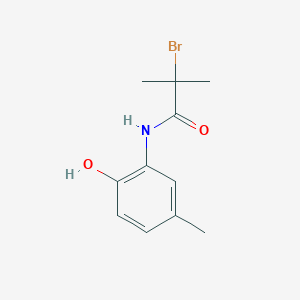
![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
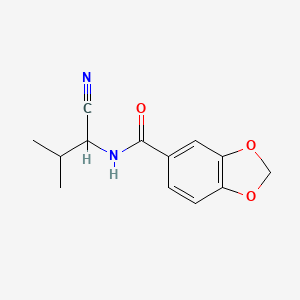
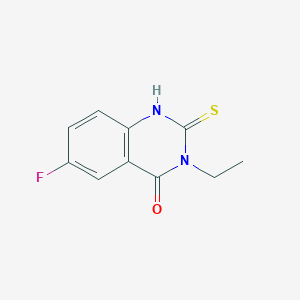
![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
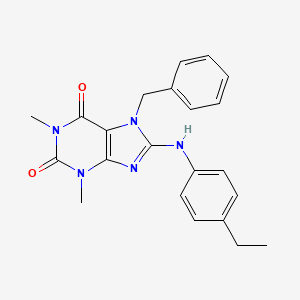
![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)
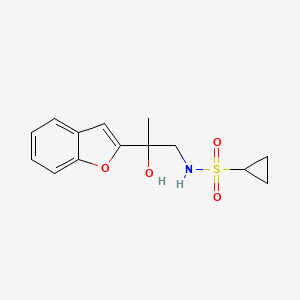
![5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2847852.png)